molecular formula C9H17NO4 B8371155 2-Acetylaminomethyl-2,5-dimethoxytetrahydrofuran

2-Acetylaminomethyl-2,5-dimethoxytetrahydrofuran

Cat. No. B8371155
M. Wt: 203.24 g/mol
InChI Key: VPKUNEKIPAJXQF-UHFFFAOYSA-N
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Patent
US05849744

Procedure details

11.5 [lacuna] (71.3 mmol) of 2-aminomethyl-2,5-dimethoxytetrahydrofuran and 20 ml (143 mmol) of triethylamine were dissolved in 150 ml of anhydrous tetrahydrofuran. At 0° C., a solution of 5 ml (71.3 mmol) of acetyl chloride in 50 ml of tetrahydrofuran was added dropwise, and the mixture was stirred for 1 h. The precipitate was filtered off and the filtrate was concentrated under reduced pressure. 12 g of crude product were obtained and were reacted further without purification.
Name
2-aminomethyl-2,5-dimethoxytetrahydrofuran
Quantity
71.3 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([O:10][CH3:11])[CH2:7][CH2:6][CH:5]([O:8][CH3:9])[O:4]1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>O1CCCC1>[CH3:11][O:10][C:3]1([CH2:2][NH:1][C:19](=[O:21])[CH3:20])[CH2:7][CH2:6][CH:5]([O:8][CH3:9])[O:4]1

Inputs

Step One
Name
2-aminomethyl-2,5-dimethoxytetrahydrofuran
Quantity
71.3 mmol
Type
reactant
Smiles
NCC1(OC(CC1)OC)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1(OC(CC1)OC)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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